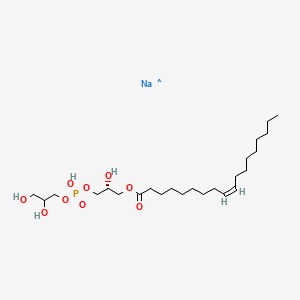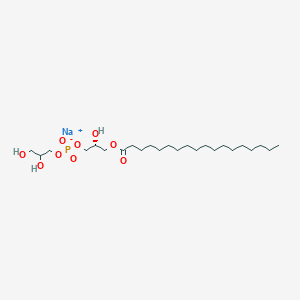
Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone is a compound with the CAS Number: 1215208-59-5 . It has a molecular weight of 323.35 . The IUPAC name for this compound is quinolin-6-yl (3,4,5-trimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone consists of a quinolin-6-yl group attached to a (3,4,5-trimethoxyphenyl)methanone group . The InChI Code for this compound is 1S/C19H17NO4/c1-22-16-10-14 (11-17 (23-2)19 (16)24-3)18 (21)13-6-7-15-12 (9-13)5-4-8-20-15/h4-11H,1-3H3 .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Quinoline derivatives, including Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antimicrobial Activity
Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . They are used in the development of new drugs for the treatment of various types of cancer .
Antiviral Activity
Quinoline derivatives, including Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, have been found to exhibit antiviral activity . They are used in the development of new drugs for the treatment of various viral infections .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activity . They are used in the development of new drugs for the treatment of depression and seizure disorders .
Anti-inflammatory Activity
Quinoline derivatives, including Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, have been found to exhibit anti-inflammatory activity . They are used in the development of new drugs for the treatment of various inflammatory conditions .
Wirkmechanismus
Action Environment
Keep in mind that these insights are speculative based on the compound’s structure. Further experimental studies are needed to validate these hypotheses. If you have access to additional data, we can refine our understanding. 😊
References:
Zukünftige Richtungen
The Trimethoxyphenyl (TMP) group, which is part of the structure of Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone and similar compounds could have potential applications in a wide range of biomedical fields .
Eigenschaften
IUPAC Name |
quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXITQZCMSYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone | |
CAS RN |
1215208-59-5 |
Source


|
| Record name | 1215208-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

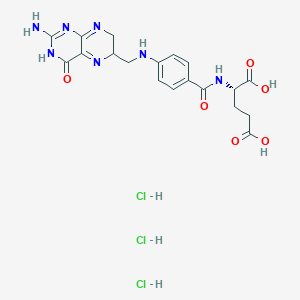
![Ethanone, 1-[2-(2-propynyl)phenyl]- (9CI)](/img/no-structure.png)
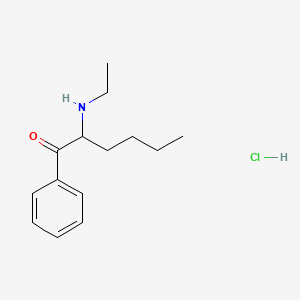

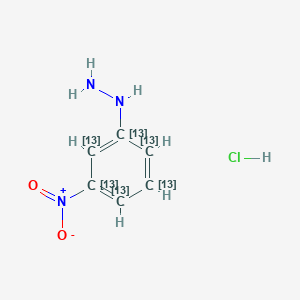

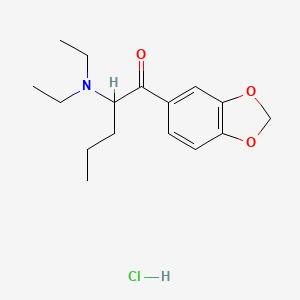
![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
